

What is the chemical structure of Ibamun?

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Compound of Interest

Compound Name: *Ibamun*

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Core Technical Guide: Abacavir

Audience: Researchers, scientists, and drug development professionals.

I. Introduction

Abacavir is a potent synthetic carbocyclic nucleoside analogue that acts as a reverse transcriptase inhibitor.[1][2] It is a cornerstone in the combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) infection.[2][3] Marketed under brand names such as Ziagen, and in combination therapies like Kivexa, Trizivir, and Triumeq, abacavir plays a crucial role in the management of HIV-1.[3][4] This document provides an in-depth overview of its chemical structure, mechanism of action, and relevant experimental data. It is important to note that "**Ibamun**" is likely a misspelling of "Abamune," a brand name for Abacavir.

II. Chemical Structure and Properties

Abacavir is a guanosine analogue with a chemical structure that is pivotal to its function as an antiviral agent.[5][6]

- Chemical Name: [(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol[1]
- Molecular Formula: C₁₄H₁₈N₆O[1]
- Molecular Weight: 286.33 g/mol

- CAS Number: 136470-78-5[1][2][7]
- Appearance: White to off-white solid.[8]

Property	Value	Source
IUPAC Name	[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol	[1]
Molecular Formula	C ₁₄ H ₁₈ N ₆ O	[1]
Molecular Weight	286.33 g/mol	
CAS Number	136470-78-5	[1][2][7]
Bioavailability	~83%	[5][6]
Protein Binding	~50%	[6]
Half-life	1.5 - 2.0 hours	[5][6]
Metabolism	Hepatic (via alcohol dehydrogenase and glucuronyl transferase)	[5][6]
Excretion	Primarily renal (83%) and fecal (16%)	[9]

III. Mechanism of Action

Abacavir is a prodrug that, upon intracellular metabolism, effectively inhibits the replication of HIV.[10] As a nucleoside reverse transcriptase inhibitor (NRTI), its mechanism of action is targeted and specific to the viral replication cycle.[3][5]

The core of Abacavir's antiviral activity lies in its conversion to the active metabolite, carbovir triphosphate (CBV-TP).[10][11][12] This intracellular phosphorylation is a multi-step process:

- Abacavir is first phosphorylated by adenosine phosphotransferase to form abacavir monophosphate.[9]

- A cytosolic deaminase then converts it to carbovir monophosphate.[10]
- Cellular kinases subsequently add two more phosphate groups, ultimately forming the active carbovir triphosphate (CBV-TP).[10]

CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[10][11] Because CBV-TP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of DNA chain elongation, thus halting viral replication.[10][11]

Caption: Abacavir's Intracellular Activation and Mechanism of Action.

IV. Experimental Protocols

A. Synthesis of Abacavir

The synthesis of abacavir is a multi-step process that often involves the stereoselective synthesis of a key chiral intermediate. A common approach is outlined below, starting from a racemic lactam.

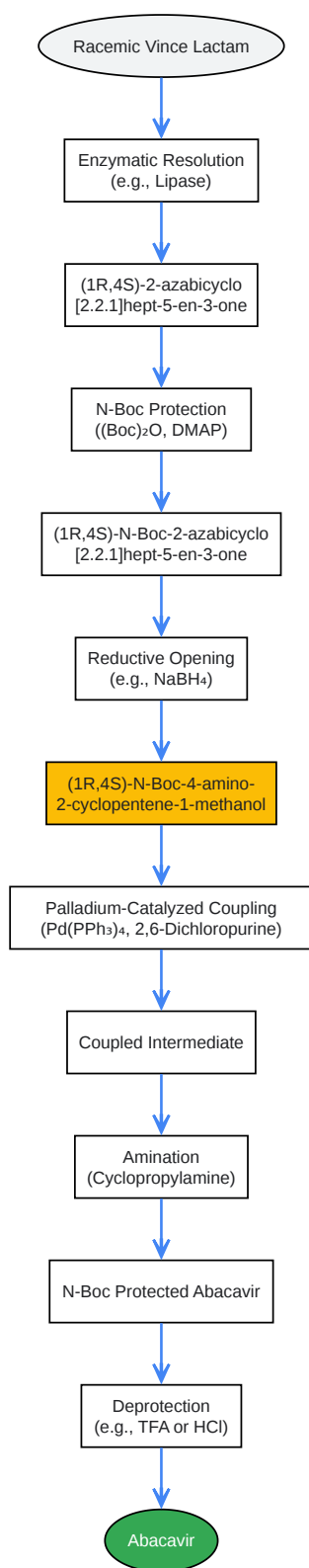


Figure 2: General Workflow for the Synthesis of Abacavir

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Caption: General Workflow for the Synthesis of Abacavir.

1. Enzymatic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one:

- Objective: To separate the desired (1R,4S)-enantiomer from the racemic mixture.
- Protocol:
 - Suspend the racemic lactam in a phosphate buffer (e.g., 50 mM, pH 7.0).[\[13\]](#)
 - Add a suitable lipase (e.g., from *Candida antarctica*).
 - Stir the mixture at a controlled temperature (e.g., 30°C) for 24-48 hours.
 - Monitor the reaction progress by chiral HPLC.
 - Extract the unreacted (1R,4S)-lactam with an organic solvent (e.g., ethyl acetate).[\[14\]](#)

2. N-Boc Protection:

- Objective: To protect the amine group of the chiral lactam.
- Protocol:
 - Dissolve the (1R,4S)-lactam in an anhydrous solvent (e.g., dichloromethane).[\[14\]](#)
 - Add a catalytic amount of DMAP and di-tert-butyl dicarbonate ((Boc)₂O).[\[14\]](#)
 - Stir the reaction at room temperature for 4-6 hours.
 - Monitor completion by TLC.
 - Work up by washing with aqueous sodium bicarbonate, followed by extraction and concentration.[\[14\]](#)

3. Final Modifications and Deprotection:

- Objective: To introduce the purine base and cyclopropylamine, followed by deprotection.
- Protocol (Hydrolysis):

- A mixture of the protected abacavir precursor, isopropanol, and a 10% solution of NaOH is refluxed for 1 hour.[\[15\]](#)
- The resulting solution is cooled and washed with a 25% solution of NaOH.[\[15\]](#)
- The organic layer is neutralized with hydrochloric acid and concentrated.[\[15\]](#)
- The residue is crystallized from acetone to yield abacavir.[\[15\]](#)

B. In Vitro Antiviral Activity Assay (p24 Antigen Assay)

- Objective: To determine the concentration of abacavir that inhibits 50% of viral replication (EC_{50}).
- Protocol:
 - Culture HIV-1 permissive cells (e.g., MT-4, PBMCs) in appropriate media.
 - Infect the cells with a known amount of HIV-1.
 - Treat the infected cells with serial dilutions of abacavir.
 - Incubate the cultures for a defined period (e.g., 7 days).
 - Measure the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
 - Calculate the EC_{50} value by plotting the percentage of p24 inhibition against the drug concentration.

Cell Line	HIV-1 Strain	EC_{50} (μ M)
MT-4	IIIB	4.0
PBMCs	-	3.7
Macrophages	-	0.65
Clinical Isolates (mean)	-	0.26 ± 0.18

Data sourced from[16]

V. Conclusion

Abacavir remains a critical component of antiretroviral therapy. Its well-understood chemical properties and mechanism of action provide a solid foundation for its clinical use. The detailed experimental protocols for its synthesis and activity assessment are essential for ongoing research and development in the field of HIV therapeutics. This guide provides a comprehensive technical overview intended to support the efforts of researchers and drug development professionals.

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